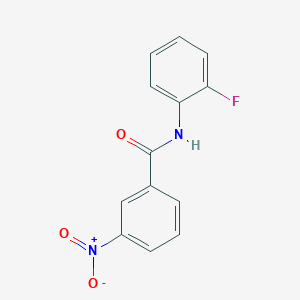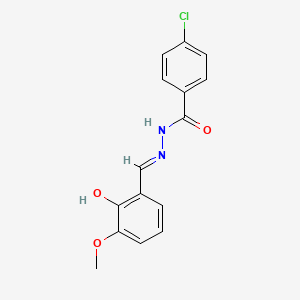![molecular formula C16H17N5O4 B11692920 (1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)
(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone is a complex organic compound that features a pyrazole ring, a morpholine ring, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone typically involves the condensation of a pyrazole derivative with a nitrophenyl aldehyde in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters would be essential to maximize yield and purity. Purification steps such as recrystallization or chromatography might be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, (1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- N-Acetyl-L-tryptophan
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, (1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone is unique due to its combination of a pyrazole ring, a morpholine ring, and a nitrophenyl group
Propiedades
Fórmula molecular |
C16H17N5O4 |
|---|---|
Peso molecular |
343.34 g/mol |
Nombre IUPAC |
[2-methyl-4-[(3-nitrophenyl)methylideneamino]pyrazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H17N5O4/c1-19-15(16(22)20-5-7-25-8-6-20)14(11-18-19)17-10-12-3-2-4-13(9-12)21(23)24/h2-4,9-11H,5-8H2,1H3 |
Clave InChI |
CLQTYMUMZHDXLG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)N=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)
![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)

![4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11692859.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)
![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)



![N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11692927.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)

